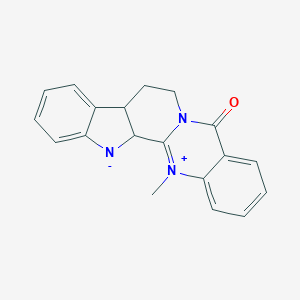

Dehydroevodiamine

Übersicht

Beschreibung

Es ist ein natürlicher bioaktiver Bestandteil mit der Summenformel C19H15N3O und einer relativen Molekülmasse von 301,3 . Dehydroevodiamin hat aufgrund seiner verschiedenen pharmakologischen Aktivitäten, einschließlich neuroprotektiver, entzündungshemmender und kardiovaskulärer Effekte, Aufmerksamkeit erlangt .

Vorbereitungsmethoden

Dehydroevodiamin kann durch verschiedene Verfahren synthetisiert werden. Ein Ansatz beinhaltet die Umwandlung von Evodiamin in Dehydroevodiaminhydrochlorid in salzsäure-versetzter Aceton . Die Verbindung kann auch durch Umkristallisation erhalten werden, was zu verschiedenen festen Formen wie Anhydrat, Methanol-Solvat, Dihydrat und Trihydrat führt . Industrielle Produktionsverfahren konzentrieren sich auf die Optimierung dieser Syntheserouten, um hohe Ausbeuten und Reinheit zu erzielen.

Chemische Reaktionsanalyse

Dehydroevodiamin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Salzsäure, Aceton und andere Lösungsmittel . Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann beispielsweise Dehydroevodiaminhydrochlorid bei hohen Temperaturen in Rutaecarpine umgewandelt werden .

Wissenschaftliche Forschungsanwendungen

Dehydroevodiamin hat eine breite Palette von wissenschaftlichen Forschungsanwendungen. In der Chemie wird es aufgrund seiner einzigartigen strukturellen Eigenschaften und seines Potenzials als Vorläufer für andere bioaktive Verbindungen untersucht . In Biologie und Medizin wird Dehydroevodiamin auf seine neuroprotektiven Wirkungen untersucht, insbesondere bei der Behandlung der Alzheimer-Krankheit und anderer neurodegenerativer Erkrankungen . Es zeigt auch vielversprechende Ergebnisse bei der Behandlung von chronischem Stress, Amnesie, chronischer atrophischer Gastritis, Magengeschwüren und rheumatoider Arthritis . Darüber hinaus hat Dehydroevodiamin entzündungshemmende Wirkungen und kann proinflammatorische Zytokine und entzündungsfördernde Mediatoren herunterregulieren .

Wirkmechanismus

Der Wirkmechanismus von Dehydroevodiamin beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen. Es übt neuroprotektive Wirkungen aus, indem es PC12-Zellen vor Schäden schützt, die durch MPP+ oder H2O2 verursacht werden . Dehydroevodiamin hat auch entzündungshemmende Wirkungen, indem es proinflammatorische Zytokine und entzündungsfördernde Mediatoren herunterreguliert . Weitere Forschung ist erforderlich, um die molekularen Zielstrukturen und Signalwege, die an seinen pharmakologischen Wirkungen beteiligt sind, vollständig aufzuklären.

Analyse Chemischer Reaktionen

Dehydroevodiamine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrochloric acid, acetone, and other solvents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, this compound hydrochloride can be transformed into rutaecarpine at high temperatures .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

DHE exhibits a wide range of pharmacological activities, including:

- Neuroprotective Effects : DHE has been shown to improve cognitive function and memory in models of Alzheimer's disease (AD) and stress-induced cognitive impairment. In studies using transgenic mouse models, DHE derivatives demonstrated significant improvements in memory deficits and reductions in amyloid plaque deposition and tau phosphorylation .

- Anti-inflammatory Activity : Research indicates that DHE can alleviate inflammation, making it a candidate for treating conditions like ulcerative colitis. In animal studies, DHE improved intestinal mucosal barriers and reduced inflammation markers .

- Anticancer Properties : DHE has been investigated for its potential anti-cancer effects, particularly in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines .

- Cardiovascular Benefits : Studies suggest that DHE may have anti-hypertensive effects and could help in managing cardiovascular diseases through vasodilation and anti-thrombotic actions .

Alzheimer's Disease Model

A study involving the administration of DHE to 5xFAD transgenic mice showed significant improvements in cognitive performance as measured by behavioral tests (Y-maze, Morris water maze). The treatment reduced AD-related pathologies, including amyloid plaques and tau hyperphosphorylation .

Ulcerative Colitis

In a study examining the effects of DHE on DSS-induced ulcerative colitis in rats, results indicated that DHE treatment significantly improved symptoms by enhancing the intestinal barrier and modulating gut microbiota .

| Study | Model | Dosage | Outcomes |

|---|---|---|---|

| DSS-Induced UC Rats | Not specified | Reduced inflammation; improved intestinal barrier function |

Toxicological Considerations

Despite its promising applications, the safety profile of DHE is critical. Toxicity studies have indicated potential risks such as proarrhythmic effects and impaired bile acid homeostasis without hepatotoxicity. The recommended therapeutic dosage ranges from 2 to 5 g, with caution advised against exceeding this range due to possible toxicity .

Wirkmechanismus

The mechanism of action of dehydroevodiamine involves its interaction with various molecular targets and pathways. It exerts neuroprotective effects by protecting PC12 cells from damage caused by MPP+ or H2O2 . This compound also has anti-inflammatory effects by downregulating pro-inflammatory cytokines and inflammatory mediators . Further research is needed to fully elucidate the molecular targets and pathways involved in its pharmacological effects.

Vergleich Mit ähnlichen Verbindungen

Dehydroevodiamin ähnelt anderen Chinazolin-Alkaloiden wie Evodiamin und Rutaecarpine. Es besitzt einzigartige Eigenschaften, die es von diesen Verbindungen unterscheiden. So hat Dehydroevodiamin im Vergleich zu Evodiamin eine ebenere Stereo-Struktur, die es ihm ermöglicht, leichter durch die Phospholipid-Doppelschicht zu gelangen und die Blut-Hirn-Schranke zu überwinden . Dies macht Dehydroevodiamin effektiver bei der gezielten Behandlung des Gehirns und der Ausübung seiner neuroprotektiven Wirkungen . Andere ähnliche Verbindungen umfassen Carboxy-Dehydroevodiaminhydrochlorid, das eine erhöhte Wasserlöslichkeit und eine verbesserte Bioverfügbarkeit aufweist .

Biologische Aktivität

Dehydroevodiamine (DHE) is a quinazoline alkaloid primarily derived from the fruit of Evodia rutaecarpa. Recent studies have highlighted its diverse pharmacological properties, including neuroprotective, anti-inflammatory, and gastrointestinal protective effects. This article provides a comprehensive overview of DHE's biological activity, supported by data tables and case studies.

Pharmacokinetics of this compound

Pharmacokinetic studies reveal that DHE exhibits favorable absorption and distribution characteristics. Research indicates that DHE has good oral bioavailability with significant absorption in the gastrointestinal tract. Notably, the compound demonstrates multiple blood concentration peaks due to enterohepatic circulation, which suggests complex pharmacokinetics in vivo .

| Parameter | Value |

|---|---|

| Oral bioavailability | High |

| Cmax (peak plasma concentration) | 12.8 ± 2.39 μg/ml |

| Absorption site | Gastrointestinal tract |

Pharmacological Properties

DHE has been studied for its wide-ranging pharmacological effects across various systems:

- Central Nervous System (CNS) : DHE has shown neuroprotective properties, including increased cerebral blood flow and inhibition of glutamate uptake, making it a candidate for treating neurodegenerative diseases like Alzheimer's .

- Anti-inflammatory Effects : DHE significantly reduces pro-inflammatory cytokines and mediators, demonstrating effectiveness in conditions such as ulcerative colitis and chronic gastritis. It modulates pathways like PI3K/AKT/NF-κB to exert its anti-inflammatory effects .

- Gastrointestinal Protection : DHE alleviates symptoms of gastric ulcers and colitis by repairing intestinal mucosal barriers and reducing oxidative stress .

Case Studies

- Ulcerative Colitis Model :

-

Alzheimer's Disease Model :

- In a study involving 5xFAD transgenic mice, DHE treatment led to improved cognitive functions as evidenced by behavioral tests such as the Morris water maze. The treatment reduced amyloid plaque deposition and tau phosphorylation, suggesting potential therapeutic effects against Alzheimer's disease .

The biological activity of DHE can be attributed to several mechanisms:

- Neuroprotection : By inhibiting glutamate release and enhancing blood flow, DHE protects neurons from excitotoxicity.

- Anti-inflammatory Pathways : DHE downregulates NF-κB signaling, which is crucial in the inflammatory response, thereby mitigating tissue damage in inflammatory diseases .

- Gastrointestinal Modulation : It enhances mucosal integrity and reduces apoptosis in intestinal cells, contributing to its protective effects against gastrointestinal disorders .

Toxicological Considerations

While DHE shows promising therapeutic potential, toxicological studies indicate possible proarrhythmic effects and impairment of bile acid homeostasis without causing hepatotoxicity. Further research is necessary to fully understand these risks and establish safe dosing parameters .

Eigenschaften

IUPAC Name |

21-methyl-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1,3,5,7,9,15,17,19-octaen-14-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O/c1-21-16-9-5-3-7-14(16)19(23)22-11-10-13-12-6-2-4-8-15(12)20-17(13)18(21)22/h2-9H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXHNSVKJHXSKKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=O)N3C1=C4C(=C5C=CC=CC5=N4)CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67909-49-3 | |

| Record name | Dehydroevodiamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NT3HW64V9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.